((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975898
InChI: InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m1/s1
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol

CAS No.:

Cat. No.: VC15975898

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name [(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m1/s1
Standard InChI Key HOJIBLLFDVLDFW-MWLCHTKSSA-N
Isomeric SMILES C1[C@@H]([C@H](CN1)C2=CC(=CC=C2)F)CO
Canonical SMILES C1C(C(CN1)C2=CC(=CC=C2)F)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the third position with a hydroxymethyl group (-CH2OH) and at the fourth position with a 3-fluorophenyl aromatic system. The stereochemistry at these positions—designated (3R,4S)—confers chirality, which is critical for its biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
CAS Number (Free Base)915390-10-2
CAS Number (Hydrochloride)1909294-59-2
IUPAC Name[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol

Stereochemical Significance

The (3R,4S) configuration enables selective binding to biological targets. Computational studies suggest that the fluorophenyl group enhances lipophilicity, facilitating membrane permeability, while the hydroxymethyl group participates in hydrogen bonding with enzymatic active sites .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)methanol involves multi-step processes to ensure stereochemical fidelity:

  • Ring Formation: Cyclization of precursor amines to construct the pyrrolidine backbone.

  • Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-fluorophenyl group.

  • Hydroxymethyl Functionalization: Oxidation-reduction sequences to install the hydroxymethyl moiety.

Table 2: Comparison of Synthesis Approaches

ParameterFree Base SynthesisHydrochloride Salt Synthesis
Starting MaterialChiral pyrrolidine precursorsRacemic mixture resolution
Key StepStereoselective fluorophenylationAcidic salt formation
Yield65–72%58–63%
Purity>98% (HPLC)>95% (HPLC)

Challenges in Scalability

Industrial-scale production faces hurdles in maintaining enantiomeric excess (ee > 99%) and minimizing byproducts during fluorophenyl group incorporation. Catalytic asymmetric synthesis and chromatographic resolution are commonly employed to address these issues .

Target ClassObserved EffectTherapeutic Area
Protein Kinase CInhibition (IC50 = 120 nM)Oncology, Neurodegeneration
GABA ReceptorsAllosteric modulationAnxiety, Epilepsy
MAPK PathwayDownregulation of ERK signalingInflammatory Disorders

Preclinical Findings

  • Cancer: In vitro studies demonstrate antiproliferative activity against glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, with IC50 values of 0.8–1.2 µM.

  • Neuroprotection: Reduces tau protein hyperphosphorylation in Alzheimer’s disease models by 40–60% at 10 µM concentrations .

Exposure RouteProtective Measure
Skin ContactNitrile gloves, lab coat
Eye ContactGoggles, face shield
InhalationFume hood, N95 respirator
RegionMarket Share (%)Key Driver
North America42%High R&D investment in oncology
Europe28%Aging population & CNS disorders
Asia-Pacific22%Expanding biotech infrastructure

Competitive Landscape

  • Company A: Specializes in CNS drug development, reporting 15% annual growth via academic-industry collaborations .

  • Company B: Generates $200 million annually from fluorinated compounds, planning capacity expansions .

Future Directions

Ongoing research aims to optimize the compound’s pharmacokinetic profile through prodrug strategies and nanoparticle delivery systems. Clinical trials targeting phase I/II oncology indications are anticipated to commence by 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator